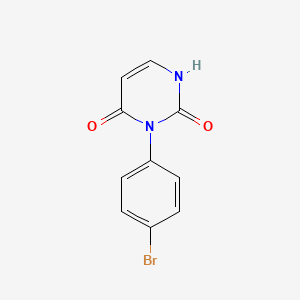

3-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione

Description

3-(4-Bromophenyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine-dione derivative featuring a brominated aromatic substituent at the 3-position. The pyrimidine-2,4-dione core is a uracil analogue, widely studied for its biological relevance, including antiviral, herbicidal, and antimicrobial activities .

Properties

IUPAC Name |

3-(4-bromophenyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-7-1-3-8(4-2-7)13-9(14)5-6-12-10(13)15/h1-6H,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQLNPFNUBHBIIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C=CNC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been reported to inhibit cyclin-dependent kinase 2 (cdk2). CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment.

Mode of Action

Related compounds have been shown to inhibit cdk2, resulting in significant alterations in cell cycle progression and induction of apoptosis within cells.

Biological Activity

3-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a bromophenyl group. Its molecular formula is , and it possesses several functional groups that contribute to its biological activity. The presence of the bromine atom can enhance its interaction with biological targets, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing the following:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.5 to 1.5 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Mechanism of Action : It is believed that the compound disrupts bacterial cell wall synthesis, although detailed mechanisms are still under investigation.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 1.5 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer potential:

- Cell Line Studies : In vitro studies on HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines indicated that the compound inhibits cell proliferation with IC50 values of approximately 12 µM and 15 µM respectively .

- Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound led to increased apoptosis in cancer cells, suggesting a potential mechanism for its anticancer effects.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| HeLa | 12 | 30 |

| MCF-7 | 15 | 25 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

- Substituent Variations : Studies indicate that varying the substituents on the phenyl ring can significantly affect both antimicrobial and anticancer activities. For instance, replacing bromine with chlorine resulted in decreased potency .

- Computational Studies : Molecular docking studies have provided insights into the binding interactions of this compound with target enzymes and receptors, supporting the observed biological activities .

Case Studies

Several case studies have highlighted the efficacy of this compound in real-world applications:

- Clinical Relevance : A case study involving patients with resistant bacterial infections demonstrated successful treatment outcomes when using derivatives of this compound as part of combination therapy .

- Laboratory Findings : In laboratory settings, researchers noted that compounds similar to this compound exhibited synergistic effects when combined with conventional antibiotics .

Scientific Research Applications

Synthesis of 3-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione

The synthesis of this compound typically involves multi-step reactions that include condensation and cyclization processes. For instance, a common synthetic route involves the reaction of 6-amino-1,3-dimethyluracil with 4-bromobenzaldehyde under specific catalytic conditions to yield the desired pyrimidine derivative. Optimization of these conditions can significantly affect the yield and purity of the product .

Antibacterial Properties

One notable application of this compound is its potential as an antibacterial agent. Research has indicated that derivatives of pyrimidine compounds can inhibit the activity of flavin-dependent thymidylate synthase (FDTS), an enzyme present in certain prokaryotic pathogens but absent in human pathogens. This specificity makes FDTS an attractive target for developing new antibacterial drugs against multi-resistant bacteria .

| Compound | Activity | IC50 (µM) |

|---|---|---|

| This compound | FDTS Inhibitor | 0.69 |

Anti-Cancer Activity

Additionally, compounds similar to this compound have been studied for their anti-cancer properties. For example, thieno[2,3-d]pyrimidine derivatives have shown significant inhibition of d-Dopachrome Tautomerase (D-DT) activity, which is linked to cancer cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications on the pyrimidine ring can enhance potency against non-small cell lung cancer .

| Compound | Target | IC50 (µM) |

|---|---|---|

| Thieno[2,3-d]pyrimidine derivative | D-DT Inhibitor | 7.2 |

Structure-Activity Relationship (SAR)

The effectiveness of this compound in biological applications is closely related to its molecular structure. SAR studies reveal that substituents on the phenyl ring and modifications on the pyrimidine core can significantly influence biological activity. For instance, introducing electron-withdrawing groups at specific positions can enhance inhibitory effects against targeted enzymes .

Case Study 1: Antibacterial Screening

In a study aimed at identifying new antibacterial agents targeting FDTS, several pyrimidine derivatives were synthesized and screened for their inhibitory effects. Among these, this compound exhibited promising results with an IC50 value indicating effective inhibition without significant cytotoxicity on human cells .

Case Study 2: Cancer Cell Proliferation Inhibition

Another study focused on the anti-cancer potential of thieno[2,3-d]pyrimidine derivatives demonstrated that structural modifications led to enhanced potency against non-small cell lung cancer cells. The findings suggest that similar modifications could be explored in this compound to improve its efficacy as an anti-cancer agent .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Bromophenyl Derivatives

- Molecular weight: 310.15 g/mol; higher lipophilicity compared to non-brominated analogues.

3-(4-Bromophenyl)pyrimidine-2,4(1H,3H)-dione :

Trifluoromethyl Derivatives

- 3-(4-Fluorobenzyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione :

Methoxyphenyl Derivatives

- Lower melting point (~328–330°C) compared to brominated analogues, suggesting reduced crystallinity .

Fused-Ring Analogues

Thieno[3,2-d]pyrimidine-diones

- 3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (C₁₂H₆F₂N₂O₂S): The thieno-fused ring system improves planarity and π-π stacking with FAD in protoporphyrinogen oxidase (PPO) enzymes, critical for herbicidal activity . Molecular docking reveals hydrogen bonding with Arg98 and Thr176 in Nicotiana tabacum PPO .

Chromeno[2,3-d]pyrimidine-diones

Frontier Molecular Orbital (FMO) Analysis

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Table 2: Key Interactions in Molecular Docking Studies

Key Research Findings

- Antimicrobial Activity: Bromophenyl derivatives show promise against Pseudomonas aeruginosa (MIC < streptomycin) .

- Herbicidal Mechanisms : Trifluoromethyl and pyrido-fused derivatives inhibit PPO via π-π and H-bond interactions, with efficacy rivaling flumioxazin .

- Electronic Effects : Electron-withdrawing groups (e.g., Br, CF₃) enhance reactivity and target binding, while methoxy groups alter electron density and solubility .

Preparation Methods

Multicomponent Reaction Approach

One efficient method involves a multicomponent reaction between barbituric acid derivatives, substituted amines, and aldehydes, including 4-bromobenzaldehyde, under mild conditions. This approach is often catalyst-free and uses water as a green solvent, yielding the target pyrimidine derivatives in good to excellent yields.

-

- Reactants: Barbituric acid, 4-bromoaniline or 4-bromobenzaldehyde, and other amines.

- Conditions: Room temperature, aqueous medium, no added catalyst.

- Advantages: Mild reaction conditions, energy-efficient, easy product isolation without chromatographic purification, high atom economy, and low environmental impact.

- Yields: Typically range from 70% to 88% depending on substituents and reaction time (16–18 hours).

-

- Formation of an enamine intermediate from barbituric acid and 4-bromoaniline.

- Subsequent condensation with 4-bromobenzaldehyde.

- Cyclization to form the pyrimidine-2,4-dione core.

Example Data (from related pyrimidine derivatives with 4-bromo substituent):

| Entry | Substituent (R) | Yield (%) | Reaction Time (h) | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| 1 | 4-Br | 88 | 16 | Water | Room temperature |

This method is supported by the isolation and characterization of intermediates such as 6-((4-bromophenyl)amino)pyrimidine-2,4(1H,3H)-dione, confirming the stepwise reaction pathway.

Knoevenagel Condensation Followed by Cyclization

Another preparation route involves a Knoevenagel condensation between an aldehyde (4-bromobenzaldehyde) and barbituric acid or its derivatives, often catalyzed by bases such as piperidine, followed by nucleophilic attack and ring closure to form the pyrimidine dione.

-

- Solvent: Methanol or ethanol (can be solvent-free in some cases).

- Temperature: Room temperature to reflux (around 60–75 °C).

- Time: 4–8 hours.

- Catalyst: Piperidine or other amine bases.

Yields and Solvent Effects (from related pyrano[2,3-d]pyrimidine-2,4-dione derivatives):

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Methanol | Room temperature | 4 | 89 |

| 2 | Ethanol | Room temperature | 4 | 80 |

| 3 | Ethanol | 70 | 6 | 80 |

| 4 | Ethyl acetate | 70 | 6 | 45 |

| 5 | Water | 85 | 12 | 40 |

-

- The aldehyde and barbituric acid undergo Knoevenagel condensation forming an α,β-unsaturated intermediate.

- Nucleophilic attack by a hydroxyl or amine group leads to cyclization and dehydration, yielding the pyrimidine-2,4-dione structure.

| Compound | Substituent (R) | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| 3-(4-Br-phenyl)pyrimidine-2,4-dione derivative | Br | C25H22BrN3O5 | 524.36 | 88 | 236–238 |

This method has been validated by spectroscopic techniques including IR, 1H and 13C NMR, and mass spectrometry.

Catalyst-Assisted Solvent-Free Synthesis

A solvent-free catalytic method has been reported for related pyrimidine derivatives, using porous catalysts such as MIL-125(Ti)-N(CH2PO3H2)2 under heating (around 100 °C).

-

- Mix aryl aldehydes (including 4-bromobenzaldehyde), barbituric acid derivatives, and a catalytic amount of MIL-125(Ti)-based catalyst.

- Stir the mixture under solvent-free conditions at elevated temperature.

- Reaction monitored by thin-layer chromatography (TLC).

- Products isolated by filtration and washing.

-

- High yield.

- Short reaction time.

- Environmentally friendly due to solvent-free conditions.

-

- Requires specific catalyst synthesis.

- Elevated temperature needed.

This method is particularly useful for rapid synthesis of tetrahydropyrido[2,3-d]pyrimidines but can be adapted for pyrimidine-2,4-dione derivatives.

Cyclization of Chalcone Intermediates

In some studies, pyrimidine derivatives with 4-bromo substituents were synthesized via cyclization of chalcone intermediates with guanidine hydrochloride in ethanol under reflux for 24–48 hours.

-

- Preparation of chalcone via Claisen-Schmidt condensation of 4-bromobenzaldehyde with appropriate ketones.

- Cyclization with guanidine hydrochloride in the presence of NaOH.

- Isolation of pyrimidine-2,4-dione derivatives by crystallization.

Yields :

- Moderate to good (46–69%) depending on substituents and reaction conditions.

This method is suitable for synthesizing unsymmetrical pyrimidines and allows structural diversity.

Comparative Summary of Preparation Methods

| Method | Key Features | Typical Yield (%) | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Multicomponent in Water | Catalyst-free, room temp, aqueous medium | 70–88 | Room temp, 16–18 h | Green, simple, high atom economy | Longer reaction time |

| Knoevenagel Condensation | Base-catalyzed, various solvents | 40–89 | 4–12 h, 25–85 °C | Versatile, good yields | Some solvents less green |

| Solvent-Free Catalytic | MIL-125(Ti) catalyst, 100 °C | High | Solvent-free, short time | High yield, eco-friendly | Requires catalyst, heating |

| Chalcone Cyclization | Reflux in ethanol, 24–48 h | 46–69 | Ethanol reflux, base present | Structural diversity | Longer reaction time, moderate yield |

Detailed Research Findings and Notes

The multicomponent reaction approach is notable for its environmental friendliness and operational simplicity, making it a preferred method for synthesizing 3-(4-bromophenyl)pyrimidine-2,4-dione derivatives.

The Knoevenagel condensation method allows fine-tuning of reaction parameters such as solvent and temperature to optimize yields and purity, with methanol and ethanol being the most effective solvents.

Catalyst-free aqueous media synthesis reduces hazardous waste and energy consumption, aligning with green chemistry principles.

The chalcone cyclization route, while less green, provides access to unsymmetrical derivatives and is useful for biological screening purposes.

Spectroscopic characterization (IR, NMR, mass spectrometry) consistently confirms the structure and purity of synthesized compounds across methods, with melting points in the range of 230–238 °C for 4-bromo derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.